molecular formula C8H14ClNO2 B15046621 2-Chloro-1-(3,5-dimethylmorpholin-4-yl)ethan-1-one

2-Chloro-1-(3,5-dimethylmorpholin-4-yl)ethan-1-one

Cat. No.: B15046621
M. Wt: 191.65 g/mol
InChI Key: QGFMONRBJWQXIE-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,5-dimethylmorpholin-4-yl)ethan-1-one is a chemical compound with a molecular formula of C8H14ClNO2. It is a derivative of morpholine, a heterocyclic amine, and contains a chloroacetyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,5-dimethylmorpholin-4-yl)ethan-1-one typically involves the reaction of 3,5-dimethylmorpholine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,5-dimethylmorpholin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

2-Chloro-1-(3,5-dimethylmorpholin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,5-dimethylmorpholin-4-yl)ethan-1-one involves its interaction with nucleophilic sites in biological molecules. The chloroacetyl group can form covalent bonds with amino acids such as cysteine, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular functions and pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one
  • 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Uniqueness

2-Chloro-1-(3,5-dimethylmorpholin-4-yl)ethan-1-one is unique due to the specific positioning of the dimethyl groups on the morpholine ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in biological activity and chemical behavior compared to similar compounds.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

2-chloro-1-(3,5-dimethylmorpholin-4-yl)ethanone

InChI

InChI=1S/C8H14ClNO2/c1-6-4-12-5-7(2)10(6)8(11)3-9/h6-7H,3-5H2,1-2H3

InChI Key

QGFMONRBJWQXIE-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1C(=O)CCl)C

Origin of Product

United States

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